3-Bromoindole-5-carboxylic acid
Overview
Description
3-Bromoindole-5-carboxylic acid is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the third position and a carboxylic acid group at the fifth position of the indole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromoindole-5-carboxylic acid can be synthesized from indole-5-carboxylic acid through a bromination reaction. The process involves dissolving indole-5-carboxylic acid in N,N-dimethylformamide (DMF) and adding bromine at room temperature. The reaction is typically completed within a few minutes, and the product is precipitated by pouring the reaction mixture into an ice-cold solution of sodium sulfite. The precipitate is then filtered and dried under high vacuum pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromoindole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring or the carboxylic acid group.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine in DMF at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Oxidized forms of the indole ring or carboxylic acid group.
Reduction Products: Reduced forms of the indole ring or carboxylic acid group.
Scientific Research Applications
3-Bromoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Bromoindole-2-carboxylic acid: Another brominated indole derivative with different substitution patterns.
Indole-3-carboxylic acid: A simpler indole derivative without the bromine atom.
Uniqueness
3-Bromoindole-5-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-1H-indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNFRMMIMOPFGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693843 | |
Record name | 3-Bromo-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916179-87-8 | |
Record name | 3-Bromo-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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